6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
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Overview
Description
6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and multiple nitrile groups
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as palladium catalysts and boron reagents in Suzuki-Miyaura coupling reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with molecular targets and pathways in biological systems. For example, it may act as a chelating agent for metal ions, facilitating their detection and study in biological contexts . The specific molecular targets and pathways involved can vary depending on the application and context.
Comparison with Similar Compounds
Similar compounds to 6-AMINO-8-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE include other isoquinoline derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action. For example, pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are similar in structure and have been studied for their biological activities .
Properties
Molecular Formula |
C22H23N5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-amino-8-(4-methylsulfanylphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H23N5S/c1-3-9-27-10-8-17-18(11-23)21(26)22(13-24,14-25)20(19(17)12-27)15-4-6-16(28-2)7-5-15/h4-8,19-20H,3,9-10,12,26H2,1-2H3 |
InChI Key |
DYNZTBKFWZKPBU-UHFFFAOYSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)SC |
Canonical SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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